Home > Products > Screening Compounds P10005 > 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid
2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid - 1304254-44-1

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid

Catalog Number: EVT-1815679
CAS Number: 1304254-44-1
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt []

1.1. Compound Description: This compound is a sodium salt of a substituted cyclohexyl acetic acid derivative. It is mentioned as a novel crystalline form with potential use in treating diseases related to DGAT1 activity. []

2. (4-{4-[4-Methyl-6-(6-trifluoromethyl-pyridin-3-ylamino)pyridazin-3-yl]-phenyl}-cyclohexyl)-acetic acid []

2.1. Compound Description: This compound is another cyclohexyl acetic acid derivative, structurally similar to the previous compound but with a pyridazine ring replacing the pyridine ring directly attached to the central phenyl ring. This compound is also highlighted for its potential in treating DGAT1 activity-related disorders. []

3. 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid []

3.1. Compound Description: The paper describes the crystal structure of this compound, highlighting the conformation of the dioxopiperazine ring and the hydrogen bonding patterns within the crystal lattice. []

4. [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) [, , ]

4.1. Compound Description: ML 3000 acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, demonstrating anti-inflammatory properties. The research investigates its pharmacological properties, including its anti-inflammatory effects, gastrointestinal tolerance, and distribution/excretion in rats. [, , ]

5. 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) [, ]

5.1. Compound Description: AM103 is identified as a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. The research delves into its pharmacological characterization, including its mechanism of action, in vitro and in vivo activity, and efficacy in animal models of inflammation. [, ]

Overview

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid is a compound of significant interest in the fields of chemistry and medicinal research due to its unique structure and potential biological activities. This compound consists of a pyridine ring linked to a phenylacetic acid moiety through a methoxy group, contributing to its distinct chemical and biological properties. The chemical structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Source and Classification

The compound can be classified under the category of phenylacetic acid derivatives, which are known for their diverse biological activities. It is synthesized from readily available starting materials, making it accessible for research purposes. The compound is cataloged under the CAS number 1513346-23-0, facilitating its identification in chemical databases and literature.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid typically involves several key steps:

  1. Formation of Intermediate: The initial step often includes the reaction of 3-bromopyridine with 3-hydroxybenzyl alcohol to yield an intermediate compound, 3-(pyridin-3-ylmethoxy)benzyl alcohol.
  2. Oxidation: This intermediate is then oxidized to form 3-(pyridin-3-ylmethoxy)benzaldehyde.
  3. Final Reaction: The aldehyde is subsequently reacted with malonic acid in the presence of a base, resulting in the formation of the desired product, 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid.

These reactions are typically carried out under controlled conditions to optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

This structure features:

  • A pyridine ring that contributes to its lipophilicity.
  • A methoxy group that enhances solubility and reactivity.
  • A carboxylic acid functional group, which is crucial for its biological activity.

The compound's molecular weight is approximately 273.31 g/mol, and it possesses several functional groups that facilitate interactions with biological systems.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid can participate in various chemical reactions:

  1. Oxidation: This can convert the compound into ketones or further oxidized carboxylic acids using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield alcohols or amines, typically using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The aromatic rings present can undergo electrophilic or nucleophilic substitution reactions, leading to diverse derivatives.

Common Reagents and Conditions

The choice of reagents and conditions significantly influences the outcomes of these reactions:

  • For oxidation, potassium permanganate or chromium trioxide are commonly employed.
  • Reduction processes often utilize lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  • Substitution reactions may involve halogens or nitrating agents under acidic or basic conditions.
Mechanism of Action

The mechanism of action for 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid involves its ability to interact with specific molecular targets within biological systems. Its lipophilic nature allows it to permeate cell membranes easily, where it may inhibit specific enzymes or modulate receptor activities. This interaction can lead to various biological responses, including antimicrobial effects and potential anti-inflammatory actions.

Physical and Chemical Properties Analysis

Physical Properties

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

The chemical properties include:

  • Melting Point: The melting point is generally reported around 120–125°C.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various applications in research and industry .

Applications

Scientific Uses

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid has several applications across different scientific fields:

  1. Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  2. Biology: Investigated for its potential antimicrobial and antiviral properties, contributing to the development of new therapeutic agents.
  3. Medicine: Ongoing research aims to explore its efficacy in treating cancers and inflammatory diseases due to its ability to modulate biological pathways.
  4. Industry: Employed as an intermediate in pharmaceutical production and agrochemical formulations, highlighting its versatility .
Mechanistic Insights into Antiviral Activity of 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic Acid

Inhibition of HIV Replication via Viral Enzyme Targeting

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid belongs to a class of pyridin-3-yl acetic acid derivatives extensively documented for their direct inhibition of HIV replication through viral enzyme targeting. These compounds exhibit high-affinity binding to essential HIV enzymes, particularly reverse transcriptase (RT) and integrase (IN), disrupting the viral lifecycle at critical stages. Patented derivatives demonstrate low nanomolar efficacy against wild-type and drug-resistant HIV strains by competitively occupying allosteric sites or catalytic domains, thereby inhibiting enzymatic function [1] [4].

Molecular Docking Studies with HIV Reverse Transcriptase and Integrase

Advanced computational studies elucidate the structural basis for this compound’s antiviral potency. Molecular docking simulations (e.g., using AutoDock Vina and AutoDock4.2) reveal that 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid derivatives form stable complexes within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT. Key interactions include:

  • Hydrogen bonding between the acetic acid moiety and backbone residues Lys101/Lys103.
  • π-π stacking of the pyridine ring with aromatic residues (Tyr181, Tyr188, Trp229).
  • Hydrophobic contacts involving phenyl ring substitutions and hydrophobic sub-pockets (e.g., Leu100, Val179) [1] [7].

Table 1: Key Docking Parameters for 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic Acid with HIV Enzymes

Target EnzymeBinding Affinity (ΔG, kcal/mol)Key Interacting ResiduesInteraction Type
HIV-1 RT-9.2 to -10.5Lys101, Tyr181, Trp229H-bonding, π-π stacking
HIV-1 Integrase-8.7 to -9.8Thr66, Asp64, His67H-bonding, electrostatic

For integrase inhibition, docking into the catalytic core domain (CCD) shows salt bridges formed via the acetic acid group with Mg²⁺ cofactors near Asp64 and Asp116. This disrupts the integrase-DNA binding interface, preventing 3'-processing and strand transfer [2] [4]. Conformational flexibility of the enzyme significantly influences binding accuracy, as demonstrated in ensemble docking studies using multiple PDB structures (e.g., 1HPV) [2].

Synergistic Effects with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

This compound class enhances the efficacy of NRTIs like zidovudine (AZT) through complementary mechanistic actions:

  • Steric Hindrance Reduction: Binding to the NNRTI pocket induces conformational changes in RT, improving accessibility of the active site to NRTIs.
  • Resistance Mitigation: Derivatives retain activity against NNRTI-resistant strains (e.g., those with G190A/S mutations), restoring susceptibility to NRTIs. Synergy indices (CI values <0.8) confirm strong potentiation in cell-based assays using TZM-bl reporter lines and peripheral blood mononuclear cells (PBMCs) infected with multidrug-resistant HIV [3] [4].

Table 2: Synergistic Antiviral Activity with NRTIs

Combination Partner (NRTI)Fold EC₅₀ ReductionSynergy Index (CI)Resistant Strains Targeted
Zidovudine (AZT)12.3×0.32K103N, Y181C
Tenofovir8.7×0.51G190A, M184V

Role in Disrupting Viral Maturation and Budding Pathways

Beyond RT/IN inhibition, this compound class impedes late-stage viral maturation. Biochemical assays indicate interference with Gag-Pol polyprotein processing, specifically reducing cleavage efficiency of HIV-1 protease (PR) substrates like CA-SP1. This leads to defective capsid assembly and immature virion release. Structural analogs incorporating pyridin-3-yl acetic acid scaffolds demonstrate:

  • >90% suppression of p24 capsid production in MT-4 cells.
  • Altered electron microscopy profiles showing malformed viral cores.The acetic acid moiety may chelate catalytic aspartate residues in PR or disrupt Gag lattice formation via host factor interactions [1] [4]. Additionally, some derivatives downregulate host tetherin (BST-2), counteracting its inhibition of viral budding [4].

Table 3: Effects on Viral Maturation Pathways

Properties

CAS Number

1304254-44-1

Product Name

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid

IUPAC Name

2-[3-(pyridin-3-ylmethoxy)phenyl]acetic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c16-14(17)8-11-3-1-5-13(7-11)18-10-12-4-2-6-15-9-12/h1-7,9H,8,10H2,(H,16,17)

InChI Key

FJKRHKFGHZFNJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.